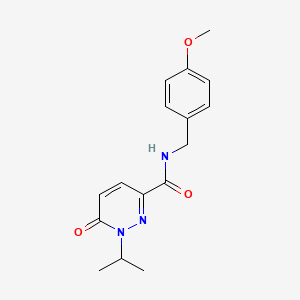

1-isopropyl-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-11(2)19-15(20)9-8-14(18-19)16(21)17-10-12-4-6-13(22-3)7-5-12/h4-9,11H,10H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQKQMQVUGXCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Coupling

- Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .

- React the acyl chloride with 4-methoxybenzylamine in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine).

Example :

Electrochemical Synthesis

Emerging methods leverage electrochemistry for oxidant-free amide bond formation. In an aqueous medium with KI as a mediator , pyridazine carbohydrazides undergo radical-based coupling with amines.

Procedure :

- Dissolve pyridazine-3-carbohydrazide and 4-methoxybenzylamine in water.

- Apply a constant current (e.g., 10 mA/cm²) using platinum electrodes.

- Stir for 6–12 hours at room temperature.

Advantages :

- Avoids traditional coupling agents (e.g., HATU), reducing cost and waste.

- High functional group tolerance.

Final Compound Characterization

The synthesized product is validated via spectroscopic and analytical techniques:

- ¹H-NMR : Signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), 4-methoxybenzyl protons (δ 3.8 ppm, singlet for OCH₃), and pyridazine ring protons (δ 6.5–8.0 ppm).

- LC-MS : Molecular ion peak corresponding to the exact mass (calculated for C₁₇H₂₀N₄O₃: 336.15 g/mol).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | 65–75 | ≥95 | High reproducibility | Requires toxic reagents (SOCl₂) |

| Electrochemical | 50–60 | ≥90 | Environmentally friendly | Longer reaction times |

| CDI-Mediated Cyclization | 70–80 | ≥98 | Mild conditions | High cost of CDI |

Industrial-Scale Considerations

For pharmaceutical applications, processes emphasizing solvent recovery and catalyst reuse are prioritized. Patent highlights hot melt extrusion for formulating pyridazine carboxamides into capsules, though this pertains to post-synthesis processing.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 1-isopropyl-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is in the development of anticancer agents. Research indicates that derivatives of dihydropyridazine compounds exhibit promising activity against various cancer cell lines.

Case Studies

- Combination Therapy : A patent (US10231972B2) discusses a combination of a 6-oxo-1,6-dihydropyridazine derivative with other compounds for treating neoplastic malignancies. The study highlights the efficacy of this compound against solid tumors and cancers affecting the lymphatic and blood systems .

- Synthesis and Evaluation : In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several propanamide derivatives related to dihydropyridazine structures and evaluated their anticancer potential. The synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the dihydropyridazine structure can enhance anticancer activity .

- Molecular Docking Studies : Research has utilized molecular docking techniques to predict the interaction of this compound with target proteins involved in cancer progression. This approach aids in understanding the binding affinity and mechanism of action at a molecular level .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Cyclocondensation Reactions : These reactions are crucial for constructing the pyridazine ring system. Various reagents and conditions are optimized to yield high-purity products.

- Functional Group Modifications : The introduction of methoxy and isopropyl groups is achieved through specific alkylation reactions, enhancing the compound's biological properties.

Biological Evaluations

Extensive biological evaluations have been conducted to assess the pharmacological potential of this compound:

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values have been determined to evaluate its potency relative to standard chemotherapy agents like doxorubicin .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to confirm the therapeutic efficacy and safety profile of this compound in animal models before clinical trials can be considered.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-isopropyl-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be contextualized against related pyridazinone and carboxamide derivatives (Table 1).

Structural Analogues in Pyridazinone Series

Key structural variations among analogs include:

- Substituents at Position 1 : Replacement of isopropyl with benzyl (e.g., compound 5), 3-methoxybenzyl (compound 12), or 4-fluorobenzyl (compound 9) alters steric bulk and lipophilicity .

- Carboxamide Modifications : The 4-methoxybenzyl group in the target compound contrasts with cyclopropylcarbamoylphenyl (compound 5), fluorophenyl (compound 9), or trans-3-methoxycyclobutyl (compound 19) groups, influencing electronic properties and target binding .

- Backbone Heterocycles: Pyridazine (target compound) vs.

Functional and Pharmacological Insights

- Lipophilicity and Solubility : The 4-methoxybenzyl group in the target compound likely enhances lipophilicity compared to benzyl analogs (e.g., compound 5) but may reduce aqueous solubility relative to fluorinated derivatives (e.g., compound 9) .

- Steric Effects : The isopropyl group at position 1 introduces moderate steric hindrance compared to bulkier substituents like adamantyl (compound 67) or smaller groups like methyl .

- Bioactivity Trends : Fluorine substitution (compound 9, 12) correlates with improved target engagement in T. cruzi proteasome inhibition, suggesting that electron-withdrawing groups optimize binding .

Biological Activity

1-isopropyl-N-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound belongs to the dihydropyridazine family, characterized by a six-membered ring containing nitrogen atoms. The structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyridazine can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.36 µM to 1.8 µM for related compounds targeting cyclin-dependent kinases (CDKs) .

The mechanism of action appears to involve the inhibition of key enzymatic pathways associated with cancer cell growth. Compounds in this class have shown the ability to bind selectively to CDK2 and CDK9, disrupting their function and leading to reduced cell viability in tumor cells. This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Anti-inflammatory Properties

In addition to anticancer activity, some studies suggest that dihydropyridazine derivatives may possess anti-inflammatory properties. The modulation of inflammatory pathways could provide a dual therapeutic effect, making these compounds valuable in treating conditions characterized by chronic inflammation .

Study 1: In Vitro Anticancer Efficacy

A study conducted on a series of dihydropyridazine derivatives demonstrated their effectiveness against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.5 µM. The study highlighted the potential for these compounds in developing targeted cancer therapies .

Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of the compound for CDK2 over CDK9, revealing a selectivity ratio of over 200-fold. This selectivity is crucial for minimizing adverse effects associated with broader-spectrum kinase inhibitors. Additionally, preliminary toxicity assessments suggested a favorable safety profile in animal models, warranting further clinical exploration .

Data Table: Summary of Biological Activities

Q & A

Q. How can this compound’s research integrate with existing methodologies in medicinal or materials chemistry?

- Adopt comparative frameworks to evaluate bioactivity (e.g., enzyme inhibition assays) or material properties (e.g., tensile strength testing). Use meta-analysis tools to synthesize data from analogous carboxamide derivatives, ensuring alignment with FAIR data principles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.